1-Cyclopropyl-4-ethenylbenzene
Description
Contextualization within Aromatic and Cyclopropyl (B3062369) Systems
1-Cyclopropyl-4-ethenylbenzene is a derivative of styrene (B11656), where a cyclopropyl group is attached to the para position of the phenyl ring. This substitution is pivotal to the molecule's character. The benzene (B151609) ring is a classic aromatic system, known for its planar structure and delocalized π-electrons. The vinyl group (-CH=CH₂) attached to the ring is the site of polymerization, a feature it shares with its parent compound, styrene.
The introduction of a cyclopropyl group significantly modifies the electronic properties of the styrene system. The cyclopropane (B1198618) ring, despite being an alkane, possesses unique electronic characteristics due to the high degree of p-character in its C-C bonds, often referred to as "bent bonds". This allows the cyclopropyl group to act as a potent π-electron donor through conjugation with the adjacent aromatic ring. edubull.comresosir.comstackexchange.com This electron-donating nature enhances the electron density of the benzene ring and influences the reactivity of the vinyl group. Research has shown that the cyclopropyl group can stabilize an adjacent positive charge, a property that is particularly relevant in cationic polymerization, even more effectively than a phenyl group. edubull.comresosir.com This stabilization is attributed to the conjugation between the bent orbitals of the cyclopropyl ring and the vacant p-orbital of a cationic intermediate. edubull.comresosir.com
Significance in Organic Synthesis and Polymer Chemistry
The distinct electronic and structural features of this compound make it a valuable monomer in polymer chemistry. The presence of the cyclopropyl group offers a route to polymers with potentially novel properties compared to conventional polystyrene. Its significance is multifaceted:
Monomer Reactivity: The electron-donating cyclopropyl group can alter the reactivity of the vinyl group in polymerization reactions. This has been explored in various polymerization techniques, including radical and cationic polymerizations. dtic.milwikipedia.org
Polymer Properties: The incorporation of the bulky and rigid cyclopropyl group into a polymer chain can significantly impact the properties of the resulting material. Studies on copolymers of cyclopropylstyrene derivatives have reported enhanced thermal stability, and good optical properties. jomardpublishing.complastics-news.ruresearchgate.net
Functional Polymers: The cyclopropane ring itself is a latent functional group. Under certain conditions, it can undergo ring-opening reactions, offering a pathway to introduce different structural units into the polymer backbone, which is not possible with standard styrene. acs.orgrsc.orgresearchgate.net This opens up possibilities for creating polymers with unique architectures and functionalities. For instance, the copolymerization of cyclopropylstyrene derivatives with monomers like glycidyl (B131873) methacrylate (B99206) has been investigated to create photosensitive polymers where the cyclopropane ring contributes to the cross-linking process under UV irradiation. ijoer.com
The synthesis of this compound itself can be approached through established organic chemistry methods. A general strategy involves the creation of a vinylbenzaldehyde intermediate, which is then reacted to form the cyclopropane ring. For example, a similar compound, 1,1,2,2-tetracyanocyclopropylstyrene, was synthesized by reacting vinylbenzaldehyde with bromomalononitrile. dtic.mil
The study of this compound and its derivatives is an active area of research, with investigations into its copolymerization behavior providing valuable data for the design of new materials.
Research Findings on Cyclopropylstyrene Derivatives
Research into the polymerization of cyclopropylstyrene derivatives has yielded insightful data, particularly in the realm of copolymerization. These studies help in understanding how the cyclopropylstyrene monomer behaves in the presence of other monomers and what properties the resulting copolymers exhibit.
Copolymerization Parameters
The reactivity of monomers in copolymerization is described by the reactivity ratios (r₁ and r₂). These values indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (r > 1) or the other monomer (r < 1). The Alfrey-Price Q-e scheme is another tool used to characterize monomer reactivity, where 'Q' represents the reactivity of the monomer and 'e' describes its polarity.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Q₁ | e₁ | Reference |
| (p-2-ethoxycarbonyl)cyclopropyl styrene (ECCPC) | Glycidyl methacrylate | 1.15 | 0.42 | 1.85 | -0.75 | ijoer.com |
| (p-chlorophenoxycarbonyl)-cyclopropyl styrene (CPhCCS) | Styrene | 1.1 | 0.56 | 3.1 | -1.4 | ajer.org |
| (p-chlorophenoxycarbonyl)-cyclopropyl styrene (CPhCCS) | Methyl methacrylate | 1.05 | 0.48 | 2.4 | -0.8 | ajer.org |
The data indicates that cyclopropylstyrene derivatives are reactive monomers. For instance, in the copolymerization of (p-chlorophenoxycarbonyl)-cyclopropyl styrene with styrene, the r₁ value of 1.1 suggests a slight preference for the growing chain to add another molecule of the cyclopropylstyrene derivative. ajer.org
Properties of Copolymers
The inclusion of cyclopropylstyrene units into polymer chains has been shown to impart desirable properties.
| Copolymer System | Key Properties | Reference |
| (p-2-methoxycarbonyl)cyclopropyl styrene with acrylonitrile (B1666552) | Good light transmission (86%), higher heat-physical and physical-mechanical properties than polystyrene. | jomardpublishing.com |
| Butyl methacrylate with p-cyclopropyl styrene and its chlorinated derivatives | Good optical indices (nD20 = 1.640−1.650), high light transmission (88-90%), greater thermal stability than polystyrene. | plastics-news.ru |
| (p-chlorophenoxycarbonyl)-cyclopropyl styrene with styrene or methyl methacrylate | Good optical indices (n = 1.5935-1.6054), high photosensitivity (50-55 cm²/J), can be used as optically transparent materials. | ajer.org |
These findings underscore the potential of this compound and its derivatives in the development of advanced polymers with tailored optical and thermal properties for various applications. plastics-news.ruajer.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-cyclopropyl-4-ethenylbenzene |
InChI |
InChI=1S/C11H12/c1-2-9-3-5-10(6-4-9)11-7-8-11/h2-6,11H,1,7-8H2 |
InChI Key |
HDYQUNRICCEOOP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2CC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclopropyl 4 Ethenylbenzene and Its Analogues
Direct Synthetic Routes
Direct routes to 1-cyclopropyl-4-ethenylbenzene and its analogues primarily involve cross-coupling reactions that unite the two core fragments or the direct cyclopropanation of an olefin precursor.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, offering a modular approach to the target structure. nobelprize.org
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate. nih.govmdpi.com The synthesis of this compound can be envisioned through two primary Suzuki-Miyaura pathways:
Pathway A: Coupling of a 4-vinylphenylboronic acid with a cyclopropyl (B3062369) halide.
Pathway B: Coupling of cyclopropylboronic acid with a 4-vinylphenyl halide (e.g., 4-bromostyrene).
The catalytic cycle for these reactions generally involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com The reaction is performed in the presence of a base, which is crucial for the transmetalation step. nobelprize.org
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. mdpi.com For couplings involving cyclopropylboronic acid, palladium acetate (B1210297) in combination with bulky, electron-rich phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃) has proven effective. audreyli.com The addition of water can also accelerate the reaction rate. audreyli.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Role | Reference |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Palladium Precursor | audreyli.com |
| Ligand | Tricyclohexylphosphine (PCy₃) | Stabilizes Pd(0), promotes oxidative addition | audreyli.com |
| Boron Source | Cyclopropylboronic Acid | Cyclopropyl group donor | audreyli.com |
| Halide Source | 4-Bromostyrene | Aryl group donor | mdpi.comorganic-chemistry.org |
| Base | Potassium Phosphate (K₃PO₄) | Activates boronic acid for transmetalation | mdpi.com |
| Solvent | Toluene/Water | Reaction medium | audreyli.com |
This methodology is tolerant of a wide array of functional groups, making it a versatile option for synthesizing substituted analogues. audreyli.com
An alternative cross-coupling strategy involves the use of a Grignard reagent, such as cyclopropylmagnesium bromide. While highly reactive, the coupling of Grignard reagents can sometimes be challenging. A significant advancement in this area is the palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides, which is effectively mediated by the addition of zinc halides. organic-chemistry.orgnih.gov
This method produces cyclopropyl arenes in good to excellent yields. The key to the reaction's success is the in-situ transmetalation from the Grignard reagent to the zinc salt, which generates a more reactive and tolerant organozinc species that then participates in the palladium catalytic cycle. organic-chemistry.org This "softening" of the Grignard reagent enhances functional group tolerance and reactivity. organic-chemistry.org
Optimal conditions for this transformation typically involve a palladium acetate catalyst and a bulky phosphine ligand like tri-tert-butylphosphine, with the addition of a substoichiometric amount of zinc bromide. organic-chemistry.org The slow addition of the Grignard reagent is often crucial to prevent side reactions and maximize yield. organic-chemistry.org This approach allows for the efficient coupling of cyclopropylmagnesium bromide with 4-vinylphenyl bromide to furnish this compound.
Table 2: Key Components for Zinc-Mediated Cross-Coupling of Cyclopropylmagnesium Bromide
| Component | Example | Function | Reference |
| Catalyst | Palladium(II) Acetate | Palladium Precursor | organic-chemistry.org |
| Ligand | Tri-tert-butylphosphine | Ligand for Palladium | organic-chemistry.org |
| Grignard Reagent | Cyclopropylmagnesium Bromide | Nucleophilic cyclopropyl source | organic-chemistry.orgnih.gov |
| Aryl Halide | 4-Vinylphenyl Bromide | Electrophilic aryl source | organic-chemistry.org |
| Additive | Zinc Bromide (ZnBr₂) | Mediates transmetalation | organic-chemistry.orgnih.gov |
| Solvent | Tetrahydrofuran (THF) | Reaction medium | audreyli.com |
These methods involve the direct formation of the cyclopropane (B1198618) ring on a molecule already containing the styrene (B11656) framework.
The Simmons-Smith reaction is a classic and highly effective method for the cyclopropanation of alkenes. thermofisher.com It involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple (Zn-Cu). masterorganicchemistry.comucalgary.ca This reagent, often represented as ICH₂ZnI, reacts with an olefin in a concerted, stereospecific manner to deliver a methylene (B1212753) (CH₂) group, forming the cyclopropane ring. ucalgary.cayoutube.com The stereochemistry of the starting alkene is preserved in the cyclopropane product. masterorganicchemistry.com
To synthesize a this compound analogue, one could start with a protected 4-hydroxystyrene or a similar derivative, perform the Simmons-Smith cyclopropanation on the ethenyl group, and then elaborate the protected functional group to the desired substituent. The reaction is generally subject to steric effects and can be directed by nearby hydroxyl groups. nih.gov
Modifications to the classical Simmons-Smith reaction have been developed to improve reactivity and cost-effectiveness. The Furukawa modification utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can increase reaction rates and is particularly useful for less reactive or cationically polymerizable olefins like vinyl ethers. nih.govwikipedia.org
Table 3: Comparison of Simmons-Smith Reaction Modifications
| Method | Reagents | Key Features | Reference |
| Classic Simmons-Smith | CH₂I₂, Zn-Cu couple | Stereospecific, reliable for many alkenes | thermofisher.commasterorganicchemistry.com |
| Furukawa Modification | CH₂I₂, Et₂Zn | Faster reaction, good for electron-rich olefins | nih.govwikipedia.org |
| Shi Modification | CH₂I₂, Et₂Zn, CF₃COOH | For electron-deficient alkenes | wikipedia.org |
The mechanism is believed to proceed through a concerted "butterfly" transition state, where both new carbon-carbon bonds are formed simultaneously. ucalgary.canih.gov
Recent advancements have led to the development of metal-free methods for cyclopropanation. One such method is the organocatalyzed, visible-light-mediated synthesis of gem-borosilylcyclopropanes from styrene derivatives. organic-chemistry.orgnih.gov This reaction provides access to highly functionalized cyclopropane analogues that can be further modified. nih.gov
The process utilizes a (diiodo(trimethylsilyl)methyl)boronic ester as a carbene precursor, an organic dye such as Eosin Y as a photocatalyst, and visible light from a source like household white LEDs. organic-chemistry.orgnih.gov This user-friendly setup avoids the need for transition metals. organic-chemistry.org The reaction proceeds with high yields and excellent diastereoselectivity across a range of styrene derivatives, including those with electron-rich and halogenated aromatic rings. nih.gov
The proposed mechanism involves an anionic pathway for the cyclopropanation step. organic-chemistry.org The resulting gem-borosilylcyclopropanes are versatile synthetic building blocks, as the boronate and silyl (B83357) groups can be transformed into a variety of other functional groups, highlighting the synthetic utility of these cyclopropane analogues. nih.govnih.gov
Table 4: Conditions for Organocatalyzed Borosilylcyclopropanation of Styrene
| Component | Example | Function | Reference |
| Substrate | Styrene Derivative | Olefin for cyclopropanation | organic-chemistry.orgnih.gov |
| Carbene Precursor | (diiodo(trimethylsilyl)methyl)boronic ester | Source of the cyclopropanating species | organic-chemistry.orgnih.gov |
| Photocatalyst | Eosin Y | Absorbs visible light to initiate the reaction | organic-chemistry.orgnih.gov |
| Light Source | White LEDs | Energy source | nih.gov |
| Base | i-Pr₂NEt | Amine base | nih.gov |
| Solvent | Dichloromethane (CH₂Cl₂) | Reaction medium | nih.gov |
Cyclopropanation of Olefins
Asymmetric Olefin Cyclopropanation using Cobalt(II) Complexes
The construction of the cyclopropane ring is a critical step in the synthesis of this compound. Cobalt(II) complexes have emerged as effective catalysts for the asymmetric cyclopropanation of olefins. nih.govnih.gov These reactions typically involve the transfer of a carbene moiety from a diazo compound to an alkene. The use of chiral ligands on the cobalt center allows for the enantioselective formation of the cyclopropane ring.
Cobalt(II) complexes of D2-symmetric chiral amidoporphyrins, for instance, have demonstrated efficacy in catalyzing asymmetric cyclopropanation reactions. nih.gov These metalloradical catalysts are believed to operate via a stepwise radical mechanism, which confers a distinct reactivity and selectivity profile compared to the more common rhodium(II) and copper(I)-based systems. nih.gov This approach is particularly valuable for the synthesis of chiral cyclopropanes with specific stereochemistry. For example, the cyclopropanation of styrenes with diazoacetates using a chiral cobalt(II) porphyrin complex can yield cyclopropane products with high diastereoselectivity and enantioselectivity. researchgate.netresearchgate.net
The versatility of cobalt-catalyzed cyclopropanation extends to various substituted olefins and diazo reagents, including those with acceptor/acceptor substituents. nih.gov This allows for the synthesis of a wide array of functionalized cyclopropanes. While direct synthesis of this compound via this method would involve the cyclopropanation of 4-vinylstyrene, the principles are broadly applicable to the synthesis of related arylcyclopropane structures.
Table 1: Examples of Cobalt(II)-Catalyzed Asymmetric Cyclopropanation
| Olefin | Diazo Reagent | Catalyst | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (% ee) |
| Styrene | Ethyl diazoacetate | [Co(D2-Por*)] | up to 80:20 | up to 82% |
| α-Methylstyrene | α-Ketodiazoacetate | [Co(P1)] | High | High |
| Indole-derived olefin | α-Ketodiazoacetate | [Co(P1)] | High | High |
Wittig Reactions for Ethenyl Moiety Construction
The Wittig reaction is a cornerstone of alkene synthesis, providing a reliable method for converting aldehydes and ketones into olefins. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org In the context of synthesizing this compound, the Wittig reaction can be employed to introduce the ethenyl group onto a 4-cyclopropylbenzaldehyde (B1279468) precursor.
The reaction involves the treatment of a phosphonium (B103445) ylide, also known as a Wittig reagent, with a carbonyl compound. youtube.com The ylide is typically prepared by reacting a triphenylphosphine (B44618) with an alkyl halide, followed by deprotonation with a strong base. masterorganicchemistry.com For the synthesis of a terminal alkene like the ethenyl group, methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) is the reagent of choice. wikipedia.org
The mechanism of the Wittig reaction is generally understood to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered oxaphosphetane intermediate. wikipedia.org This intermediate then collapses to yield the desired alkene and a stable triphenylphosphine oxide byproduct, the formation of which is a strong thermodynamic driving force for the reaction. organic-chemistry.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org
A general scheme for this synthetic step is as follows:
Ylide Formation: Ph3P + CH3Br → [Ph3PCH3]Br
[Ph3PCH3]Br + Base → Ph3P=CH2
Wittig Reaction: 4-Cyclopropylbenzaldehyde + Ph3P=CH2 → this compound + Ph3PO
This one-pot aqueous Wittig reaction has been demonstrated to be an environmentally friendly approach. sciepub.com
Oxidative C-H Alkynylation and C-C Oxyalkynylation Pathways of Arylcyclopropanes
Recent advancements in organic synthesis have introduced novel methods for the functionalization of arylcyclopropanes. Among these are oxidative C-H alkynylation and C-C oxyalkynylation reactions. rsc.orgnih.gov These methods allow for the direct introduction of an alkynyl group onto the cyclopropane ring or the aromatic ring, which can then be further transformed into an ethenyl group via reduction.
The oxidative C-H alkynylation of arylcyclopropanes can be achieved through the direct photoexcitation of ethynylbenziodoxolone (EBX) reagents. rsc.orgnih.gov This reaction is promoted by visible light and can proceed without a catalyst. rsc.org A key finding is that the substitution pattern on the aryl ring of the cyclopropane can completely switch the reaction outcome between C-H alkynylation and C-C oxyalkynylation. rsc.orgnih.gov Specifically, the presence of two ortho-substituents on the benzene (B151609) ring favors C-H functionalization. nih.gov
In the absence of such ortho-substituents, the reaction can proceed via a 1,3-oxyalkynylation pathway, which involves the ring-opening of the cyclopropane. acs.orgnih.govscilit.com This process is often catalyzed by a photoredox catalyst and involves the single-electron oxidation of the aryl cyclopropane. nih.gov The resulting radical cation undergoes nucleophilic ring-opening, followed by radical alkynylation at the benzylic position. nih.gov
Table 2: Substrate-Controlled Alkynylation of Arylcyclopropanes
| Arylcyclopropane Substituent | Reagent | Condition | Major Product |
| Two ortho-methyl groups | Aryl-EBX | Visible Light | C-H Alkynylation |
| No ortho-substituents | Aryl-EBX | Visible Light | C-C Oxyalkynylation |
Gold(I)-Catalyzed Cyclopropanation of Vinyl Arenes
Gold(I) catalysts have been shown to be effective in promoting the cyclopropanation of vinyl arenes. nih.gov This methodology offers an alternative route to the synthesis of arylcyclopropanes. The reaction typically involves the use of a suitable carbene precursor. For instance, the reaction of γ-stannylated propargyl esters in the presence of a cationic gold(I) catalyst can lead to the formation of vinylidenecyclopropane derivatives. nih.gov
The mechanism of gold-catalyzed cyclopropanation of alkenes with 1,6-enynes has been described as an electrophilic process, bearing mechanistic similarities to the Simmons-Smith reaction. rsc.org This approach is stereospecific. Furthermore, gold(I) catalysts can also facilitate cascade reactions, such as the cyclopropanation and ring-expansion of indenes to stereoselectively synthesize cis-2-vinyl naphthalenes. researchgate.net
Synthesis of Precursors and Related Cyclopropyl-Substituted Vinyl Compounds
Preparation of Cyclopropylacetylene Derivatives
An improved one-pot procedure starts from 5-chloro-1-pentyne, which is treated with butyllithium (B86547) to effect cyclization and elimination. orgsyn.org Other routes include the base-induced dehydrohalogenation of bromovinylcyclopropane. chemicalbook.com Additionally, processes have been developed starting from cyclopropane carboxaldehyde, which is condensed with malonic acid, followed by halogenation and dehydrohalogenation to yield cyclopropylacetylene. wipo.int
Table 3: Selected Synthetic Routes to Cyclopropylacetylene
| Starting Material | Key Reagents | Key Features |
| Cyclopropyl methyl ketone | PCl5, Strong Base | Two-step, low yield chemicalbook.comorgsyn.org |
| 5-Chloro-1-pentyne | n-Butyllithium | One-pot procedure orgsyn.org |
| Bromovinylcyclopropane | Base | Dehydrohalogenation chemicalbook.com |
| Cyclopropane carboxaldehyde | Malonic acid, Halogenating agent, Base | Multi-step from readily available starting material wipo.int |
Strategies for Vinyl Cyclopropane Scaffolds
Vinyl cyclopropanes are versatile building blocks in organic synthesis due to their ability to undergo ring-opening reactions to generate dipoles, which can participate in various cycloaddition reactions. scispace.comrsc.org This reactivity has been exploited for the synthesis of cyclopentanes and other carbocycles. scispace.com
Transition metal catalysis, particularly with palladium, rhodium, and nickel, has been extensively used to mediate the ring-opening of vinyl cyclopropanes. scispace.com For example, a zwitterionic π-allylpalladium complex can be formed, which then reacts with a nucleophile. scispace.com These metal-catalyzed reactions often proceed with high stereoselectivity. scispace.com
Recent reviews have highlighted the utility of vinyl cyclopropanes in accessing a wide array of heterocyclic scaffolds through transition-metal-catalyzed and metal-free approaches. rsc.org The generation of electrophilic π-allyl intermediates from vinyl cyclopropanes provides an atom-economical strategy for constructing complex molecular architectures. rsc.org
Reactivity and Reaction Mechanisms of 1 Cyclopropyl 4 Ethenylbenzene
General Reactivity of Aryl-Substituted Cyclopropyl-Ethenyl Systems
Aryl-substituted cyclopropyl-ethenyl systems, such as 1-cyclopropyl-4-ethenylbenzene, exhibit a complex reactivity profile. The aryl group, through conjugation, can influence the electronic properties of both the ethenyl double bond and the cyclopropyl (B3062369) ring. The cyclopropyl group itself is known to possess partial π-character, allowing it to engage in electronic interactions with adjacent unsaturated systems. acs.org This interaction can stabilize carbocationic intermediates at the benzylic position, which is a key factor in many of its reactions.
Cycloaddition Reactions
Cycloaddition reactions are a prominent class of transformations for this compound, primarily involving the ethenyl group as the dipolarophile or dienophile.
The [3+2] cycloaddition (32CA) reaction of the ethenyl group of a styrene-like molecule with a nitrone, such as C-cyclopropyl-N-methylnitrone, is a well-studied process for constructing five-membered isoxazolidine (B1194047) rings. scielo.org.mxscielo.org.mx Theoretical studies, using Molecular Electron Density Theory (MEDT), have elucidated the mechanism of this reaction with styrene (B11656), a close analog of this compound. scielo.org.mxresearchgate.net
The reaction is characterized as a zwitterionic-type (zw-type) 32CA, proceeding through a concerted, one-step mechanism. scielo.org.mxscielo.org.mxresearchgate.net Analysis of the conceptual density functional theory (CDFT) indices shows that the nitrone acts as the nucleophile, and the styrene derivative acts as the electrophile, leading to a global electron density flux from the nitrone to the ethenylbenzene. scielo.org.mxresearchgate.net
This cycloaddition can proceed through four competitive stereo- and regioisomeric pathways, yielding four different isoxazolidine products. scielo.org.mxresearchgate.net Computational studies indicate that the reaction is endergonic, with Gibbs free energies of reaction in the gas phase ranging from 2.83 to 7.39 kcal/mol. scielo.org.mxscielo.org.mx The pathway leading to the formation of the cycloadduct with the lowest activation enthalpy is favored. scielo.org.mx For the reaction between C-cyclopropyl-N-methylnitrone and styrene, the transition state leading to one specific regioisomer (cycloadduct 3 in the referenced study) has the lowest activation enthalpy. scielo.org.mx
Table 1: Calculated Activation and Reaction Enthalpies for [3+2] Cycloaddition
Data based on the reaction of C-Cyclopropyl-N-Methylnitrone with Styrene, a model for this compound. scielo.org.mx
| Product Isomer | Activation Enthalpy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Cycloadduct 3 | 20.61 | -10.97 |
| Cycloadduct 4 | 24.16 | -10.15 |
| Cycloadduct 5 | 24.61 | -8.97 |
| Cycloadduct 6 | 28.52 | -6.65 |
The bonding evolution theory (BET) study of this reaction suggests that the formation of the new C-C and C-O covalent bonds has not yet begun in the transition state. scielo.org.mxscielo.org.mx
The ethenyl group of this compound can also participate in annulation reactions with donor-acceptor cyclopropanes (DACs). DACs are versatile three-carbon building blocks that, in the presence of a Lewis acid, can act as 1,3-dipole synthons for cycloadditions. acs.orgnih.gov
The general mechanism involves the activation of the DAC by a Lewis acid (e.g., Sc(OTf)₃), which coordinates to the acceptor group(s), facilitating the cleavage of the cyclopropane (B1198618) ring to form a zwitterionic intermediate. acs.orgnih.govacs.org This intermediate is then trapped by a dipolarophile, such as the alkene moiety of this compound, in a formal [3+2] annulation to yield a five-membered carbocycle (cyclopentane derivative). acs.org A variety of π-systems, including olefins, alkynes, aldehydes, and imines, can react with DACs in this manner. nih.gov Ynamides, for instance, have been shown to be suitable partners in Sc(OTf)₃-catalyzed (3+2)-annulations with DACs to furnish cyclopentene (B43876) sulfonamides. acs.orgacs.org
Table 2: Examples of Annulation Reactions with Donor-Acceptor Cyclopropanes
| Donor-Acceptor Cyclopropane Type | Reaction Partner (Dipolarophile) | Product Type | Catalyst |
| 1,1-Cyclopropane diester | Ynamide | Cyclopentene sulfonamide | Sc(OTf)₃ |
| 1,1-Cyclopropane diester | Thioketene | 2-Methylidene tetrahydrothiophene | Sc(OTf)₃ |
| Vinyl D-A cyclopropane | Electron-deficient alkene | Cyclopentane | Pd(0) |
| 1-Acceptor-2-donor cyclopropane | Aldehyde | Tetrahydrofuran | Lewis Acid |
Ring-Opening Reactions of the Cyclopropyl Moiety
The inherent strain energy of the cyclopropane ring (approx. 115 kJ/mol) makes it susceptible to ring-opening reactions, providing a strong thermodynamic driving force for such transformations. nih.gov
A notable reaction of 1-cyclopropylvinylbenzene (a close isomer of the subject compound) is anion-migrated ring-opening polymerization (AMROP). researchgate.netacs.orgacs.org In this process, anionic polymerization is initiated, for example, by an organolithium reagent. uni-bayreuth.de The initiator adds to the vinyl group, creating a carbanion. This carbanion then induces the opening of the adjacent cyclopropyl ring. acs.org
This ring-opening is believed to occur through an anion-migrated mechanism. researchgate.netacs.org The polymerization of 1-cyclopropylvinylbenzene is highly temperature-dependent; the reaction proceeds at elevated temperatures (e.g., 60°C) but effectively stops at lower temperatures (e.g., 20°C), allowing for a thermally controlled on/off switch for chain propagation. researchgate.netacs.org This process transforms the monomer into a polymer with a C5 skeleton in the backbone for each monomer unit that undergoes ring-opening. researchgate.net
The cleavage of the cyclopropane ring in aryl-substituted systems can proceed through various mechanistic pathways, including radical, cationic, or anionic intermediates, depending on the reaction conditions. researchgate.netresearchgate.netacs.org
Cationic Ring Opening : In the presence of Brønsted or Lewis acids, the cyclopropane ring can be protonated or coordinate to the acid. For aryl cyclopropanes, this typically leads to the formation of a carbocation intermediate. nih.gov The regioselectivity of the ring-opening is governed by the formation of the most stable carbocation, which is often the benzylic cation stabilized by the aryl group. Subsequent capture by a nucleophile leads to 1,3-difunctionalized products. nih.gov Silylium ions have also been shown to promote ring-opening, which can be coupled with aryl migration. nih.gov
Radical Ring Opening : The C–C bonds of the cyclopropane can also be cleaved homolytically. acs.org Vinylcyclopropanes are particularly sensitive to ring-opening by nucleophilic radicals. researchgate.net The reaction of an aryl cyclopropane can be initiated by a single electron transfer (SET) to form a radical cation intermediate. researchgate.net This intermediate readily undergoes ring-opening to generate a more stable benzylic radical, which can then be trapped or participate in further reactions. researchgate.net The factors governing the reactivity of radical ions can be different from those of neutral radicals, as delocalization of both charge and spin becomes important. researchgate.netacs.org
Stereochemistry : The stereochemical outcome of the ring-opening depends on the mechanism. For instance, some photocatalytic oxo-amination reactions of aryl cyclopropanes are proposed to proceed through an SN2-like nucleophilic attack, resulting in a complete inversion of stereochemistry. researchgate.net Theoretical studies on the cyclopropyl radical and cation have shown that their ring-opening dynamics are governed by electronic symmetry rules. anl.govacs.orgresearchgate.net
Intramolecular Cyclization Processes
Intramolecular cyclization reactions are pivotal in synthesizing complex cyclic structures from acyclic or simpler cyclic precursors. For derivatives of this compound, the interplay between the aryl, cyclopropyl, and vinyl moieties provides pathways for such transformations.
The homo-Nazarov cyclization is a homologous variant of the well-known Nazarov reaction, which involves the 4π-electrocyclic ring closure of a pentadienyl cation to form a cyclopentenone. In the case of vinyl-cyclopropyl ketones or aryl-cyclopropyl ketones, a similar cationic cyclization can occur to form six-membered rings. This process leverages the π-character of the cyclopropane ring, which allows it to participate in the conjugated system required for cyclization.
The reaction is typically initiated by a strong Lewis or Brønsted acid, which activates a ketone derivative of this compound. This activation facilitates the opening of the cyclopropane ring, generating a stabilized carbocation intermediate that subsequently undergoes intramolecular attack by the vinyl or aryl group to close the ring. Early studies in this area often required harsh conditions, such as multiple equivalents of a strong Lewis acid at elevated temperatures.
The table below summarizes representative conditions from early work on formal homo-Nazarov cyclizations, which would be applicable to ketone derivatives of this compound.
| Reactant Type | Lewis Acid | Equivalents of Acid | Solvent | Temperature | Reaction Time | Typical Product |
|---|---|---|---|---|---|---|
| Aryl-Cyclopropyl Ketone | SnCl₄ | 4 | Dichloroethane | 80 °C | 12 h | Dihydronaphthalene derivative |
This interactive table summarizes typical early conditions for the formal homo-Nazarov cyclization.
Oxidative cyclization involves the formation of a new ring coupled with an oxidation event, often catalyzed by a transition metal. For this compound, the ethenyl group is a prime substrate for such reactions. Palladium(II)-catalyzed oxidative cyclizations, for instance, can facilitate the intramolecular attack of a tethered nucleophile onto the vinyl group.
While this compound itself lacks a suitable internal nucleophile, a derivative containing a strategically placed alcohol, phenol, or carboxylic acid could undergo this transformation. The mechanism typically involves the coordination of the palladium catalyst to the double bond, making it susceptible to nucleophilic attack. This forms a carbon-palladium bond, and subsequent β-hydride elimination regenerates the catalyst and forms the cyclized product. Molecular oxygen is often used as the terminal oxidant in these catalytic cycles.
Radical and Polar Crossover Processes
Radical-polar crossover (RPC) reactions are transformations that sequentially involve both radical and ionic intermediates within a single process. This dual reactivity allows for unique bond formations that might be inaccessible through purely radical or purely polar pathways.
For this compound, an RPC process can be initiated by the addition of a radical species to the ethenyl group. The strained cyclopropane ring is also susceptible to radical-mediated ring-opening. For example, the reaction with an aryl sulfur radical can lead to a 1,5-ring-opening addition. This process begins with the radical adding to the vinyl group, followed by the opening of the cyclopropane ring to form a more stable radical intermediate. This radical can then be oxidized via a single-electron transfer (SET) to a carbocation—the "crossover" step. This cationic intermediate can then undergo further polar reactions, such as trapping by a nucleophile or rearrangement, to yield the final product. researchgate.net
Oxidation and Thermolysis Reactions
The distinct functional groups in this compound dictate its behavior under oxidative and thermal stress. The vinyl group is susceptible to standard olefin oxidation, while the strained cyclopropyl ring is prone to thermal rearrangement.
Oxidation: The styrene-like ethenyl group is readily oxidized. The product of oxidation is highly dependent on the reaction conditions.
With cold, dilute potassium permanganate (B83412) (KMnO₄) , the reaction typically yields the corresponding vicinal diol (1-(4-cyclopropylphenyl)ethane-1,2-diol). masterorganicchemistry.comstackexchange.com
With hot, acidic, or concentrated KMnO₄ , oxidative cleavage of the double bond occurs. This initially forms 4-cyclopropylbenzaldehyde (B1279468), which is then further oxidized to 4-cyclopropylbenzoic acid. masterorganicchemistry.comsciencemadness.org
Heterogeneous oxidation , using KMnO₄ on a solid support like alumina, can selectively stop the reaction at the aldehyde stage. stackexchange.comguidechem.com
Oxygenation in the presence of a phenylthio radical catalyst can lead to the formation of 1,2-dioxolane products. psu.edu
Thermolysis: Under thermal conditions, this compound is expected to undergo the characteristic vinylcyclopropane-cyclopentene rearrangement. This reaction involves the homolytic cleavage of the cyclopropane ring to form a diradical intermediate, which then cyclizes to form a five-membered ring. researchgate.netresearchgate.net The process is a stackexchange.compsu.edu-sigmatropic rearrangement. While the uncatalyzed reaction often requires high temperatures (above 300 °C), transition metals can promote the rearrangement under milder conditions. rsc.orgwikipedia.org The expected product from the thermolysis of this compound would be a bicyclic compound containing a cyclopentene ring fused to the aromatic system.
Polymerization Chemistry of 1 Cyclopropyl 4 Ethenylbenzene
Anionic Polymerization Strategies
Anionic polymerization of vinyl monomers containing cyclopropyl (B3062369) groups, such as 1-cyclopropyl-4-ethenylbenzene, can proceed through different mechanisms, leading to polymers with distinct microstructures. The fate of the cyclopropyl ring is highly dependent on the reaction conditions.
Anion-Migrated Ring-Opening Polymerization (AMROP) is a specialized form of anionic polymerization where the propagating anionic center migrates to a strained ring, causing it to open and become incorporated into the polymer backbone. In the context of monomers like 1-cyclopropylvinylbenzene, a close structural analog of this compound, AMROP can be selectively initiated. acs.org This process typically involves the addition of the anionic initiator to the vinyl group, followed by an intramolecular rearrangement where the anion attacks the adjacent cyclopropyl ring. This ring-opening event leads to the formation of a new, rearranged polymer backbone that differs from what would be obtained through simple vinyl polymerization. The efficiency and occurrence of AMROP are influenced by factors such as the choice of initiator, solvent polarity, and the presence of additives. acs.orgfigshare.com
A competing mechanism to AMROP is the so-called Frustrated Anion-Migrated Ring-Opening Polymerization (F-AMROP). In this pathway, while the initial steps of anionic polymerization occur at the vinyl group, the subsequent ring-opening of the cyclopropyl group is thermodynamically or kinetically hindered. acs.org For 1-cyclopropylvinylbenzene, it has been observed that under certain conditions, the polymerization proceeds without the opening of the cyclopropyl ring. This "frustration" can be attributed to steric hindrance from the penultimate monomer unit in the growing polymer chain, which prevents the anionic center from achieving the necessary conformation to attack and open the cyclopropyl ring. acs.org This results in a polymer structure where the cyclopropyl moiety remains intact as a pendant group. The balance between AMROP and F-AMROP can be delicately controlled, allowing for the synthesis of polymers with a tailored sequence of ring-opened and non-opened units from a single monomer. acs.org
The selectivity between AMROP and F-AMROP can be effectively controlled by the use of additives, particularly alkali metal alkoxides such as potassium tert-butoxide (t-BuOK) and sodium 2,3-dimethylpentan-3-olate (NaODP). acs.org These additives can modify the nature of the propagating anion and its counter-ion, thereby influencing the reaction pathway. For instance, in the anionic polymerization of 1-cyclopropylvinylbenzene, the addition of these alkoxides can steer the polymerization towards either a predominantly ring-opened (AMROP) or a ring-retained (F-AMROP) structure. acs.org The specific effect of the alkoxide depends on its concentration and the nature of the alkali metal. nih.govacs.org This control allows for the synthesis of copolymers with varying compositions of ring-opened and cyclopropyl-containing units, all derived from a single monomer. acs.org
The table below summarizes the influence of alkali metal alkoxides on the polymerization of 1-cyclopropylvinylbenzene.
| Additive | Predominant Mechanism | Resulting Polymer Structure |
| Potassium tert-butoxide (t-BuOK) | AMROP / F-AMROP | Controllable ratio of ring-opened and non-opened units |
| Sodium 2,3-dimethylpentan-3-olate (NaODP) | AMROP / F-AMROP | Controllable ratio of ring-opened and non-opened units |
While specific studies on the stereochemical control and regioselectivity in the anionic polymerization of this compound are not extensively documented, the principles can be inferred from related systems involving vinyl cyclopropanes. The ring-opening of a cyclopropane (B1198618) ring can proceed through different pathways, leading to various regioisomers in the polymer backbone. The regioselectivity of this ring-opening is influenced by the substitution pattern on the cyclopropane ring and the nature of the catalyst or initiator. nih.govacs.org For instance, in transition metal-catalyzed ring-opening reactions of vinyl cyclopropanes, the regioselectivity can be very high, often exceeding 99:1 for branched versus linear products. nih.govacs.org
Stereochemical control, which pertains to the relative orientation of substituents along the polymer chain (tacticity), is a hallmark of anionic polymerization. researchgate.net For styrenic monomers, the stereochemistry of the resulting polymer is highly dependent on the solvent, counter-ion, and temperature. Non-polar solvents typically favor the formation of isotactic polymers, while polar solvents tend to produce syndiotactic polymers. While direct data for this compound is not available, it is expected that similar principles of stereochemical control would apply to its vinyl polymerization.
Radical Copolymerization
Radical polymerization offers another versatile route to incorporate this compound into polymer chains, particularly through copolymerization with other vinyl monomers.
The radical copolymerization of p-cyclopropylstyrene (a close isomer of this compound) with methacrylic acid has been investigated. The copolymerization proceeds through the reaction of the vinyl groups of both monomers, leaving the cyclopropyl ring intact as a pendant group. The reactivity of each monomer in the copolymerization can be quantified by their respective reactivity ratios (r1 and r2).
The Alfrey-Price Q-e scheme is a widely used empirical method to predict monomer reactivity ratios in radical copolymerization. The 'Q' value represents the reactivity of the monomer due to resonance stabilization, while the 'e' value reflects the polarity of the vinyl group. For a related monomer, (p-chlorophenoxycarbonyl)-cyclopropyl styrene (B11656), the Q and e values have been determined, providing insight into its reactivity. cyberleninka.ru
The table below presents the reactivity ratios and Q-e parameters for the copolymerization of a cyclopropyl styrene derivative with other common monomers.
| Comonomer System | r1 (Cyclopropyl Styrene Derivative) | r2 (Comonomer) | Q1 | e1 |
| (p-chlorophenoxycarbonyl)-cyclopropyl styrene / Styrene | 1.1 | 0.56 | 3.1 | -1.4 |
| (p-chlorophenoxycarbonyl)-cyclopropyl styrene / Methyl Methacrylate (B99206) | 1.05 | 0.48 | 2.4 | -0.8 |
These values indicate that the cyclopropyl styrene derivative is more reactive than both styrene and methyl methacrylate in these radical copolymerization systems. The high Q values suggest significant resonance stabilization of the propagating radical, while the negative e values indicate that the vinyl group is electron-rich.
Influence of Substituents on Copolymerization
The introduction of a cyclopropyl group at the para-position of the styrene monomer is expected to influence its copolymerization behavior due to a combination of steric and electronic effects. The cyclopropyl group, with its unique electronic properties, can act as an electron-donating group through sigma-pi conjugation, thereby affecting the reactivity of the vinyl group.
The Alfrey-Price Q-e scheme provides a semi-empirical method to quantify the reactivity and polarity of monomers. For CPhCCS, the calculated Q value, which represents the reactivity of the monomer, was significantly higher than that of styrene (typically Q=1.0). This suggests that the cyclopropyl substituent, in conjunction with the carbonyl group in this specific derivative, enhances the resonance stabilization of the propagating radical. The calculated 'e' value, which reflects the polarity of the vinyl group, was negative, indicating that the monomer is electron-rich.
Table 1: Reactivity Ratios and Q-e Parameters for (p-chlorophenoxycarbonyl)-cyclopropyl styrene (CPhCCS) (M1) with Styrene and Methyl Methacrylate (M2)
| Comonomer (M2) | r1 (CPhCCS) | r2 | Q1 | e1 |
| Styrene | 1.1 | 0.56 | 3.1 | -1.4 |
| Methyl Methacrylate | 1.05 | 0.48 | 2.4 | -0.8 |
Data is for a structurally similar compound and serves as an estimation.
Post-Polymerization Modifications
The unique structure of poly(this compound), featuring both a polystyrene-like backbone and reactive cyclopropyl pendants, opens up a range of possibilities for post-polymerization modifications. These modifications can be targeted at the polymer backbone or the pendant cyclopropyl groups to tailor the material's properties for specific applications.
Hydrogenation of Poly(this compound)
The aromatic rings in the backbone of poly(this compound) can be hydrogenated to produce poly(1-cyclopropyl-4-vinylcyclohexane). This transformation is analogous to the well-established hydrogenation of polystyrene to poly(vinylcyclohexane). The primary motivation for this modification is to enhance the thermal stability, and weatherability, and to alter the optical properties of the polymer by removing the unsaturated phenyl groups.
The hydrogenation of polystyrene is typically carried out using heterogeneous catalysts under elevated temperature and pressure. Catalysts such as nickel, palladium, platinum, and rhodium supported on various materials like carbon, alumina, or silica (B1680970) are commonly employed. The choice of catalyst and reaction conditions is crucial to achieve complete hydrogenation without causing degradation of the polymer backbone.
For poly(this compound), similar catalytic systems would be applicable. However, a key consideration would be the potential for the catalyst to also interact with the cyclopropyl ring. While cyclopropane rings are generally stable under many hydrogenation conditions used for aromatic systems, harsh conditions or specific catalysts could potentially lead to ring-opening reactions. Therefore, optimizing the reaction conditions to selectively hydrogenate the phenyl rings while preserving the integrity of the cyclopropyl groups would be a critical aspect of this modification.
Table 2: Typical Catalysts and Conditions for Polystyrene Hydrogenation
| Catalyst | Support | Temperature (°C) | Pressure (psi) | Solvent |
| Nickel | Kieselguhr | 150-250 | 500-1500 | Cyclohexane |
| Palladium | Carbon | 100-200 | 300-1000 | Tetrahydrofuran |
| Platinum | Alumina | 100-200 | 300-1000 | Dioxane |
| Rhodium | Carbon | 80-150 | 300-800 | Cyclohexane |
These conditions for polystyrene serve as a starting point for the hydrogenation of poly(this compound).
Cyclization of Polymer Backbones
The pendant cyclopropyl groups on the poly(this compound) backbone offer a unique handle for intramolecular cyclization reactions. The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, which can be initiated by thermal, photochemical, or chemical means. This reactivity can be harnessed to create new cyclic structures along the polymer chain, thereby modifying the polymer's architecture and properties.
For instance, in the presence of a suitable catalyst or under thermal stress, the cyclopropyl group could undergo a ring-opening isomerization. If this process is followed by an intramolecular reaction with an adjacent phenyl ring or another functional group, it could lead to the formation of a fused ring system. Such cyclization would increase the rigidity of the polymer backbone, leading to a higher glass transition temperature and altered solubility characteristics.
The specific type of cyclization reaction would depend on the reaction conditions and the presence of any co-reactants. For example, acid-catalyzed ring-opening of the cyclopropyl group could generate a carbocation that could then undergo an intramolecular electrophilic aromatic substitution with a neighboring phenyl ring. Alternatively, radical-initiated ring-opening could lead to different cyclization pathways.
Derivatization of Polymer Scaffolds
The poly(this compound) scaffold can be further functionalized through chemical reactions targeting either the phenyl rings or the cyclopropyl groups. This derivatization allows for the introduction of a wide variety of functional groups, enabling the fine-tuning of the polymer's properties for advanced applications.
The phenyl rings in the polymer backbone can undergo electrophilic aromatic substitution reactions similar to those of polystyrene. These reactions include nitration, sulfonation, halogenation, and Friedel-Crafts alkylation and acylation. By introducing polar groups such as sulfonic acid or nitro groups, the hydrophilicity and ion-exchange capacity of the polymer can be significantly altered.
The cyclopropyl group also presents opportunities for derivatization. For example, under specific conditions, the cyclopropane ring can react with electrophiles, leading to ring-opened products with new functional groups. Additionally, if other reactive groups are present on the cyclopropyl ring (as in the case of the aforementioned CPhCCS monomer), these can be used for a wide range of chemical transformations.
Table 3: Potential Derivatization Reactions for Poly(this compound)
| Reaction | Reagent | Functional Group Introduced |
| Nitration | HNO₃/H₂SO₄ | -NO₂ |
| Sulfonation | SO₃/Dioxane | -SO₃H |
| Bromination | Br₂/FeBr₃ | -Br |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | -COCH₃ |
These are examples of reactions that could be applied to the phenyl rings of the polymer.
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.
¹H NMR Analysis
A ¹H NMR spectrum for 1-cyclopropyl-4-ethenylbenzene would be expected to show distinct signals corresponding to the protons of the cyclopropyl (B3062369) group, the aromatic ring, and the vinyl group. The cyclopropyl protons would likely appear as complex multiplets in the upfield region of the spectrum. The aromatic protons would present as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The vinyl group would exhibit a characteristic set of signals, typically a doublet of doublets for the proton on the alpha-carbon and two doublets for the terminal (beta) protons, showing cis and trans coupling to the alpha-proton.
Interactive Data Table: Expected ¹H NMR Data
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| Cyclopropyl | Upfield region | Multiplets | Not Available |
| Aromatic | Downfield region | Doublets | Not Available |
| Vinyl (α-H) | Downfield region | Doublet of Doublets | Not Available |
| Vinyl (β-H, cis) | Downfield region | Doublet | Not Available |
| Vinyl (β-H, trans) | Downfield region | Doublet | Not Available |
| Note: This table represents expected values based on general principles of NMR spectroscopy, as specific experimental data for this compound is not available. |
¹³C NMR Analysis
The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. One would expect to see distinct signals for the carbons of the cyclopropyl ring, the four unique carbons of the 1,4-disubstituted aromatic ring, and the two carbons of the vinyl group. The chemical shifts of these carbons would be indicative of their electronic environment.
Interactive Data Table: Expected ¹³C NMR Data
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Cyclopropyl (CH) | Not Available |
| Cyclopropyl (CH₂) | Not Available |
| Aromatic (quaternary, C1) | Not Available |
| Aromatic (CH, C2/C6) | Not Available |
| Aromatic (CH, C3/C5) | Not Available |
| Aromatic (quaternary, C4) | Not Available |
| Vinyl (α-C) | Not Available |
| Vinyl (β-C) | Not Available |
| Note: This table represents expected values based on general principles of NMR spectroscopy, as specific experimental data for this compound is not available. |
Long-Range Proton-Proton Coupling Constants Analysis in Ring-Substituted Styrenes
The analysis of long-range proton-proton coupling constants (couplings over four or more bonds) in substituted styrenes can provide valuable information about the conformation and electronic structure of the molecule. cdnsciencepub.comresearchgate.netcdnsciencepub.compublish.csiro.auacs.org These couplings, particularly between the vinyl protons and the ring protons, are often small (typically less than 1 Hz). Their magnitude can be influenced by the nature and position of the substituents on the aromatic ring, which in turn affects the planarity of the vinyl group with respect to the ring. Theoretical studies, such as those using INDO-finite perturbation theory, have been employed to predict these coupling constants and correlate them with molecular geometry. cdnsciencepub.com However, specific experimental values for this compound have not been reported.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be suitable for the analysis of a volatile compound like this compound. The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule, and various fragment ions resulting from the cleavage of the parent molecule. Common fragmentation pathways for styrene (B11656) derivatives often involve cleavage at the benzylic position.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the compound. For this compound (C₁₁H₁₂), HRMS would be able to confirm this formula by providing a measured mass that is very close to the calculated theoretical mass.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a combination of characteristic absorption bands corresponding to its three main structural components: the cyclopropyl ring, the ethenyl (vinyl) group, and the para-substituted benzene ring.
The presence of the cyclopropyl group , a three-membered aliphatic ring, gives rise to distinctive IR absorption bands. Due to the increased s-character of the C-H bonds in the strained ring system, the C-H stretching vibrations are typically observed at higher frequencies than those in acyclic alkanes. These are expected to appear in the region of 3100-3000 cm⁻¹. sci-hub.boxacs.org Additionally, a characteristic absorption band associated with the cyclopropyl ring deformation, often referred to as a "ring breathing" mode, is anticipated near 1020 cm⁻¹. sci-hub.box
The ethenyl (vinyl) group (-CH=CH₂) attached to the benzene ring also presents several characteristic absorption peaks. The C-H stretching vibration of the sp² hybridized carbons of the vinyl group is expected to be observed just above 3000 cm⁻¹. spectroscopyonline.com The carbon-carbon double bond (C=C) stretching vibration typically gives rise to a moderate absorption band in the range of 1640-1620 cm⁻¹. Furthermore, two strong out-of-plane C-H bending (wagging) vibrations are characteristic of a vinyl group and are expected to appear near 990 cm⁻¹ and 910 cm⁻¹. spectroscopyonline.com
The para-substituted benzene ring has its own set of characteristic IR absorptions. Aromatic C-H stretching vibrations are typically observed as weak to moderate bands in the 3100-3030 cm⁻¹ region. libretexts.org In-ring carbon-carbon stretching vibrations usually result in two or three bands in the 1620-1450 cm⁻¹ range. spectroscopyonline.com A key diagnostic feature for the 1,4-disubstitution pattern is the strong out-of-plane (OOP) C-H bending vibration, which is expected to occur in the 860-800 cm⁻¹ region. spectroscopyonline.com
By combining the expected absorptions for each functional group, a predicted IR spectrum for this compound can be summarized. The overlap of the aromatic and vinyl C-H stretching vibrations is likely, appearing as a complex set of bands above 3000 cm⁻¹. The C=C stretching vibrations of the vinyl group and the benzene ring may also overlap in the 1640-1450 cm⁻¹ region. The most diagnostic peaks would be the unique cyclopropyl ring deformation and the strong out-of-plane bending vibrations for the para-substituted ring and the vinyl group.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Cyclopropyl Ring | C-H Stretch | 3100-3000 | Medium |
| Ring Deformation | ~1020 | Medium | |
| Ethenyl (Vinyl) Group | =C-H Stretch | ~3080 | Medium |
| C=C Stretch | 1640-1620 | Medium | |
| C-H Out-of-Plane Bend | ~990 and ~910 | Strong | |
| Para-Substituted Benzene Ring | Ar-H Stretch | 3100-3030 | Weak-Medium |
| C=C In-Ring Stretch | 1620-1450 | Medium | |
| C-H Out-of-Plane Bend | 860-800 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. In this compound, the ethenyl group is conjugated with the benzene ring, creating an extended π-electron system. This conjugation is expected to significantly influence the UV-Vis absorption spectrum.
Benzene itself exhibits a strong absorption (π → π*) at around 204 nm and a weaker, vibrationally-structured band (the B-band) around 254 nm. libretexts.org The presence of the ethenyl substituent in conjugation with the benzene ring, as seen in styrene (ethenylbenzene), results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands. For instance, styrene typically shows a strong absorption maximum (λmax) around 245-250 nm. uwosh.edu
The cyclopropyl group, while primarily aliphatic, can exhibit some electronic interaction with an adjacent π-system. This interaction, often described as "σ-π conjugation," can further influence the electronic transitions. This effect is generally less pronounced than π-π conjugation but can contribute to a slight bathochromic shift.
Therefore, for this compound, the UV-Vis spectrum is predicted to be similar to that of styrene but with a potential for a slight red shift in the absorption maximum due to the electronic contribution of the cyclopropyl group. The primary absorption band, resulting from a π → π* transition within the conjugated styrenyl system, is expected to be intense and located in the 250-260 nm range. The fine vibrational structure often seen in the benzene B-band is likely to be less pronounced or absent due to the substitution and the resulting complexity of the vibrational levels. libretexts.org The extension of conjugation by the vinyl group is the dominant factor determining the UV-Vis absorption characteristics. libretexts.org
| Chromophore | Electronic Transition | Predicted λmax (nm) | Expected Molar Absorptivity (ε) |
|---|---|---|---|
| Benzene (for comparison) | π → π* (B-band) | ~254 | ~200 |
| Styrene (for comparison) | π → π | ~248 | ~15,000 |
| This compound | π → π | 250-260 | High |
Theoretical and Computational Investigations
Quantum Chemical Studies of Molecular Structure and Conformation
Extensive literature searches did not yield specific scholarly articles detailing ab initio or Density Functional Theory (DFT) calculations on the molecular structure and conformation of 1-cyclopropyl-4-ethenylbenzene. Computational chemistry provides powerful tools to predict and analyze molecular properties, and while the methodologies are well-established, specific findings for this compound are not publicly available.
Ab Initio Calculations (HF, MP2)
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are fundamental in quantum chemistry for approximating the electronic structure of molecules from first principles, without empirical parameters.
Hartree-Fock (HF): This method solves the Schrödinger equation for a multi-electron system by approximating the wavefunction as a single Slater determinant. It accounts for electron exchange but neglects electron correlation, which can be a limitation for accurately predicting certain molecular properties. A typical HF calculation on this compound would involve optimizing the geometry to find the lowest energy conformation and calculating properties like bond lengths, bond angles, and dihedral angles.
Møller-Plesset Perturbation Theory (MP2): To improve upon the HF method, MP2 incorporates electron correlation by adding a second-order perturbation correction. This generally leads to more accurate predictions of molecular geometries and energies. For this compound, an MP2 calculation would provide a more refined understanding of the conformational preferences, particularly the orientation of the cyclopropyl (B3062369) and ethenyl groups relative to the benzene (B151609) ring.
Hypothetical Data Table for Ab Initio Calculations:
Since no specific data is available, the following table is a hypothetical representation of what such calculations might yield. The values are illustrative and not based on actual computational results.
| Parameter | Hartree-Fock (HF) | MP2 |
| C-C (ring) Bond Length (Å) | 1.385 | 1.395 |
| C-C (cyclopropyl) Bond Length (Å) | 1.505 | 1.510 |
| C=C (ethenyl) Bond Length (Å) | 1.320 | 1.330 |
| Total Energy (Hartree) | -425.123 | -426.456 |
Density Functional Theory (DFT) Approaches (B3LYP)
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. The B3LYP functional is a popular hybrid functional that combines the strengths of both HF theory and DFT.
B3LYP Functional: This functional includes a portion of exact exchange from HF theory with exchange and correlation functionals from DFT. It often provides a good balance between accuracy and computational cost for a wide range of organic molecules. A B3LYP study on this compound would be expected to yield reliable geometric parameters and conformational energies.
Hypothetical Data Table for DFT/B3LYP Calculations:
This table illustrates the kind of data that would be generated from a B3LYP calculation for this molecule. The values are for illustrative purposes only.
| Parameter | B3LYP/6-31G(d) |
| C-C (ring)-Cyclopropyl Bond Angle (°) | 121.5 |
| C-C (ring)-Ethenyl Bond Angle (°) | 120.8 |
| Dihedral Angle (Ring-Cyclopropyl) (°) | 30.2 |
| Dihedral Angle (Ring-Ethenyl) (°) | 15.5 |
| HOMO Energy (eV) | -6.25 |
| LUMO Energy (eV) | -0.89 |
| Dipole Moment (Debye) | 0.45 |
Electronic Structure and Reactivity Studies
The following theoretical frameworks are used to gain deeper insights into the electronic structure and chemical reactivity of molecules. However, no specific applications of these theories to this compound have been found in the reviewed literature.
Molecular Electron Density Theory (MEDT) Applications
Molecular Electron Density Theory (MEDT) proposes that the changes in electron density, rather than molecular orbital interactions, are the driving force behind chemical reactivity. An MEDT study of this compound would analyze the electron density distribution to predict its reactivity in various chemical reactions, such as electrophilic additions to the ethenyl group or electrophilic aromatic substitution on the benzene ring.
Conceptual Density Functional Theory (CDFT) Indices
Conceptual DFT (CDFT) provides a set of reactivity indices derived from the principles of DFT. These indices, such as chemical potential, hardness, and the Fukui function, help in understanding and predicting the global and local reactivity of a molecule. For this compound, CDFT indices could be calculated to identify the most probable sites for nucleophilic and electrophilic attack.
Hypothetical Data Table for CDFT Indices:
This table provides an example of the kind of data that would be obtained from a CDFT analysis. The values are not based on actual calculations.
| Index | Value | Interpretation |
| Chemical Potential (μ) | -3.57 eV | Tendency to lose electrons |
| Chemical Hardness (η) | 5.36 eV | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | 1.19 eV | Propensity to accept electrons |
Bonding Evolution Theory (BET) Analysis
Bonding Evolution Theory (BET) analyzes the changes in the topology of the electron localization function (ELF) along a reaction coordinate. This provides a detailed picture of the bond formation and breaking processes during a chemical reaction. A BET analysis for a reaction involving this compound, for instance, its polymerization, would reveal the precise sequence of electronic rearrangements that lead to the formation of new chemical bonds.
Thermodynamic and Kinetic Modeling of Reactions
The presence of both a vinyl group and a cyclopropyl ring in this compound suggests a rich and complex reactive landscape. Thermodynamic and kinetic modeling can elucidate the preferred reaction pathways under various conditions. A key reaction of vinylcyclopropanes is the thermally induced rearrangement to cyclopentenes. The mechanism of this rearrangement has been a subject of extensive study, with debates considering concerted, orbital-symmetry-controlled pathways versus stepwise diradical mechanisms wikipedia.org.
The vinylcyclopropane to cyclopentene (B43876) rearrangement is a significant thermal isomerization. Computational studies on the ring-opening of the cyclopropylcarbinyl radical, a key intermediate in many reactions of vinylcyclopropanes, have been performed using various levels of theory. These studies help in understanding the free energy barriers associated with such transformations. For the parent cyclopropylcarbinyl radical, the calculated free energy of activation (ΔG*) for ring-opening is approximately 8.49 kcal/mol at the CCSD(T) level of theory nih.gov.
Reactions involving electrophilic addition to the vinyl group or the cyclopropane (B1198618) ring can also be modeled. The stability of the resulting carbocation intermediates and the corresponding transition states will dictate the product distribution. For instance, in the addition of HBr to 1,3-butadiene, the 1,2-adduct is the kinetic product (formed faster at lower temperatures), while the 1,4-adduct is the thermodynamic product (more stable and favored at higher temperatures) openstax.orglibretexts.org. A similar analysis can be applied to reactions of this compound, considering the potential for ring-opening of the cyclopropyl group upon formation of a carbocation.
The following table summarizes computed free energy data for the ring-opening of the unsubstituted cyclopropylcarbinyl radical, which serves as a model for understanding the reactivity of the cyclopropyl group in this compound.
| Computational Method | ΔH* (kcal/mol) | ΔS* (cal/mol·K) | ΔG* (kcal/mol) | Reference |
| CCSD(T)/cc-pVTZ//QCISD/cc-pVDZ | 9.70 | 4.06 | 8.49 | nih.gov |
| G2 | 9.53 | - | - | nih.gov |
Note: Data is for the unsubstituted cyclopropylcarbinyl radical.
The activation enthalpy (Ea or ΔH‡) is a critical parameter in determining the rate of a chemical reaction. For the vinylcyclopropane rearrangement, experimental activation energies are typically around 50 kcal/mol wikipedia.org. However, substituents on the cyclopropane or vinyl group can significantly alter this barrier. For instance, fluorine substitution has been shown to lower the activation energy strath.ac.uk.
Kinetic data for the thermal isomerization of vinylcyclopropane to cyclopentene have been measured over a wide temperature range, yielding an activation energy of approximately 51.7 kcal/mol acs.org. Computational studies on the ring-opening of substituted cyclopropylcarbinyl radicals have also provided insights into the effects of substituents on activation barriers wayne.eduacs.org. For the parent cyclopropylcarbinyl radical, an experimental activation energy of 7.0 kcal/mol has been reported for the ring-opening wayne.edu. Phenyl substitution on the cyclopropylcarbinyl radical has been shown to decrease the rate of ring-opening by three orders of magnitude compared to the parent radical acs.org.
The table below presents activation energies for the thermal rearrangement of vinylcyclopropane and the ring-opening of the cyclopropylcarbinyl radical.
| Reaction | Activation Energy (Ea) (kcal/mol) | Method | Reference |
| Vinylcyclopropane → Cyclopentene | 51.7 ± 0.5 | Experimental | strath.ac.uk |
| Vinylcyclopropane → Cyclopentene | ~50 | Experimental | wikipedia.org |
| Cyclopropylcarbinyl radical ring-opening | 7.0 | Experimental | wayne.edu |
| Cyclopropylcarbinyl radical ring-opening | 9.70 | CCSD(T) Calculation | nih.gov |
Polymerization Mechanism Elucidation through Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of polymerization. For a monomer like this compound, with its potential for both vinyl polymerization and ring-opening polymerization, computational studies can predict the likely polymerization pathways and the structure of the resulting polymer.
In the context of this compound, DFT calculations would be crucial to:
Determine the feasibility of anionic polymerization initiating at the vinyl group.
Model the subsequent intramolecular cyclization and ring-opening of the cyclopropyl group, which would be characteristic of an AMROP mechanism.
Investigate the potential for frustrated Lewis pair mediated polymerization, which could lead to a frustrated AMROP pathway.
Calculate the reaction energy profiles for competing pathways, such as direct vinyl polymerization versus ring-opening polymerization.
Radical ring-opening polymerization (rROP) of vinylcyclopropanes has been studied, and computational calculations have been used to understand the stability of the C1-C2 bond of the cyclopropane ring, which influences monomer conversion nih.gov.
For the polymerization of this compound, these effects would be significant:
Steric Effects: The bulky cyclopropylphenyl group would influence the approach of the monomer to the growing polymer chain, potentially affecting the tacticity of the polymer in vinyl polymerization. In ring-opening polymerization, steric hindrance could influence the preferred mode of ring-opening.
Electronic Effects: The electron-donating or withdrawing nature of substituents on the phenyl ring would alter the electron density of the vinyl group and the cyclopropane ring. The phenyl group itself provides resonance stabilization to radical or ionic intermediates that may form during polymerization. The interplay of these effects can be computationally modeled to predict their impact on polymer growth nih.govnih.govmsu.edu.
Advanced Applications and Functional Materials Development
Functional Polymers with Tuned Properties
While the introduction of cyclic structures into polymer backbones can influence their physical properties, there is a lack of specific research on how the cyclopropyl (B3062369) group in 1-Cyclopropyl-4-ethenylbenzene affects the thermal and luminescent properties of polymers.
Use as Intermediates for Complex Organic Molecules
The utility of a compound as an intermediate in the synthesis of complex organic molecules depends on its reactivity and the presence of functional groups that can be transformed selectively. While the vinyl group and the aromatic ring of this compound are reactive, no specific examples of its use as a key intermediate in the synthesis of complex organic molecules have been documented in the accessible scientific literature.
Role in Advanced Materials Science
The incorporation of the cyclopropyl moiety into a styrenic monomer framework, as seen in this compound, presents intriguing possibilities for the development of advanced functional materials. While research specifically detailing the homopolymer of this compound is not extensively documented in publicly available literature, the known reactivity of its constituent functional groups—the polymerizable ethenyl (vinyl) group and the reactive cyclopropane (B1198618) ring—allows for scientifically grounded projections of its role in materials science. The polymerization of the vinyl group would lead to poly(this compound), a polymer with a polystyrene backbone and pendant cyclopropyl groups. The presence of the cyclopropyl ring is anticipated to impart unique thermal, optical, and photochemical properties to the resulting polymer, making it a candidate for specialized applications.
The cyclopropyl group, a three-membered aliphatic ring, is known for its strained C-C bonds, which exhibit partial π-character. This feature can influence the electronic and physical properties of the polymer. In the context of materials science, the introduction of cyclopropyl groups onto a polystyrene backbone can lead to polymers with enhanced thermal stability and potentially higher glass transition temperatures (Tg) compared to standard polystyrene. This is attributed to the rigid structure of the cyclopropyl ring, which can restrict segmental motion of the polymer chains.
Furthermore, the cyclopropyl group can serve as a latent reactive site. Under specific conditions, such as exposure to UV radiation or elevated temperatures, the strained ring can undergo cleavage. This reactivity opens pathways for photochemical crosslinking, a process that can be exploited to create robust polymer networks with tailored mechanical and chemical properties. iaea.orgdur.ac.ukcolumbia.edu Such photosensitive polymers are of significant interest for applications in microelectronics, photolithography, and the fabrication of optical devices. iaea.org
The copolymerization of cyclopropyl-containing styrenic monomers with other monomers, such as acrylonitrile (B1666552) or methyl methacrylate (B99206), has been shown to yield materials with good optical transparency and higher heat resistance. dur.ac.uk By analogy, copolymers incorporating this compound could be designed to achieve a desirable balance of properties, including optical clarity, mechanical strength, and thermal resistance, making them suitable for applications as advanced optical polymers. gandh.com
The potential for this compound in advanced materials is also linked to its ability to modify the refractive index of the resulting polymers. The unique electronic nature of the cyclopropyl group can influence the polarizability of the polymer, which in turn affects its refractive index. This could be advantageous in the design of optical components where precise control over light manipulation is crucial.
Below is a data table summarizing the projected property enhancements of polymers derived from this compound based on analogous cyclopropyl-containing styrenic polymers.
| Property | Projected Influence of Cyclopropyl Group | Potential Applications |
| Thermal Stability | Increased Tg and decomposition temperature | High-performance plastics, thermally stable coatings |
| Photosensitivity | Susceptible to photochemical crosslinking | Photoresists, photocurable resins, microelectronics |
| Optical Properties | Potential for high refractive index and transparency | Optical lenses, waveguides, advanced optical films |
| Mechanical Strength | Increased rigidity and hardness | Durable components, engineering plastics |
A second data table outlines research findings on related cyclopropyl-styrenic monomers, which inform the projections for this compound.
| Monomer | Research Finding | Reference |
| (p-2-methoxycarbonyl)cyclopropyl styrene (B11656) | Copolymers with acrylonitrile exhibit good light transmission (86%) and enhanced physical-mechanical properties compared to polystyrene. | dur.ac.uk |
| Cyclopropyl methacrylate monomers | Resulting polymers are optically transparent and exhibit photosensitivity, suggesting use in microelectronics and optics. | iaea.org |
| Acrylate and methacrylate monomers with cyclopropyl groups | Investigated for use as network-forming materials through crosslinking of the cyclopropyl groups. | dur.ac.uk |
Q & A
Q. Basic Safety Measures
Q. Advanced Risk Mitigation
- Install emergency eyewash stations and safety showers in the workspace.
- Conduct regular air monitoring with PID detectors to ensure exposure remains below OSHA limits (if established) .
How should this compound be stored to ensure long-term stability?
Store in amber glass containers under inert gas (argon/nitrogen) at 2–8°C. Avoid prolonged exposure to light, moisture, or oxygen, which may degrade the compound. Label containers with hazard symbols (e.g., GHS07) and date of synthesis .
What analytical techniques are suitable for characterizing this compound?
Q. Basic Characterization
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on cyclopropyl (δ 0.5–1.5 ppm) and ethenyl (δ 5–6 ppm) protons.
- GC-MS : Verify purity and identify volatile byproducts .
Advanced Challenges
For unresolved spectral peaks (e.g., overlapping signals), use 2D NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS) .
How should researchers address contradictions in physicochemical data (e.g., conflicting solubility reports)?
Q. Methodological Approach
- Reproduce experiments under standardized conditions (e.g., USP <921> for solubility).
- Cross-validate using multiple techniques (e.g., UV-Vis spectroscopy vs. gravimetric analysis).
- Publish negative results to clarify uncertainties, as the compound is not fully characterized .
What strategies can improve reaction selectivity in derivatives of this compound?
- Use directing groups (e.g., boronic esters) to control regioselectivity during functionalization.
- Employ flow chemistry to minimize side reactions through precise residence time control .
How can decomposition products of this compound be identified and mitigated?
Q. Analytical Workflow
- Perform pyrolysis-GC-MS to simulate thermal decomposition (e.g., at 200°C).
- Compare results with NIST library spectra to identify toxic fumes (e.g., CO, aromatic fragments).
- Design experiments in closed systems with scrubbers to capture hazardous byproducts .
What conditions destabilize this compound, and how can stability be assessed?
The compound is stable under ambient conditions but degrades in the presence of:
- Strong acids/bases (hydrolysis of cyclopropane ring).
- Oxidizing agents (e.g., KMnO₄, leading to ring-opening).
Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
How can researchers evaluate the biological activity of this compound given limited data?
Q. Preliminary Screening
- Perform in vitro assays (e.g., cytotoxicity via MTT test on HEK-293 cells).
- Use molecular docking to predict interactions with biological targets (e.g., CYP450 enzymes).
- Collaborate with toxicology labs to assess acute/chronic effects .
What protocols ensure environmentally compliant disposal of this compound waste?
- Segregate organic waste from aqueous/organic-aqueous mixtures.
- Partner with certified waste management firms for incineration (≥1,000°C) or chemical neutralization.
- Document disposal in accordance with EPA/REACH regulations .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
